molecular formula C14H20N2O5 B12665394 2,4-Dinitro-6-octylphenol CAS No. 4467-92-9

2,4-Dinitro-6-octylphenol

Cat. No.: B12665394
CAS No.: 4467-92-9
M. Wt: 296.32 g/mol
InChI Key: XQJDAXOHZWCJFD-UHFFFAOYSA-N
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Description

2,4-Dinitro-6-octylphenol is an organic compound with the molecular formula C₁₄H₂₀N₂O₆. It is a synthetic chemical known for its applications in various fields, including agriculture and environmental science. The compound is characterized by the presence of two nitro groups and an octyl chain attached to a phenol ring, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitro-6-octylphenol typically involves the nitration of 6-octylphenol. The process begins with the alkylation of phenol to introduce the octyl group, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the phenol ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitro-6-octylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Esters or ethers

Scientific Research Applications

2,4-Dinitro-6-octylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dinitro-6-octylphenol involves its interaction with cellular components. The compound is known to uncouple oxidative phosphorylation, disrupting the production of ATP in mitochondria. This leads to increased metabolic rates and potential cytotoxic effects. The nitro groups play a crucial role in this mechanism by accepting and donating electrons during redox reactions .

Comparison with Similar Compounds

Uniqueness: 2,4-Dinitro-6-octylphenol is unique due to the presence of both the octyl chain and the specific positioning of the nitro groups. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and specific reactivity patterns, making it suitable for specialized applications in various fields .

Properties

CAS No.

4467-92-9

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

2,4-dinitro-6-octylphenol

InChI

InChI=1S/C14H20N2O5/c1-2-3-4-5-6-7-8-11-9-12(15(18)19)10-13(14(11)17)16(20)21/h9-10,17H,2-8H2,1H3

InChI Key

XQJDAXOHZWCJFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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